molecular formula C13H12FNO3S B6287987 3-(4-Fluoro-phenoxy)-N-methyl-benzenesulfonamide, 95% CAS No. 2737205-72-8

3-(4-Fluoro-phenoxy)-N-methyl-benzenesulfonamide, 95%

Cat. No.: B6287987
CAS No.: 2737205-72-8
M. Wt: 281.30 g/mol
InChI Key: ILVAPVHEPSDAAR-UHFFFAOYSA-N
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Description

The compound “3-(4-Fluoro-phenoxy)-N-methyl-benzenesulfonamide, 95%” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine due to their antibacterial properties .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with a fluoro group at the 4-position and a phenoxy group at the 3-position. This phenoxy group would be further substituted with a methylsulfonamide group .


Chemical Reactions Analysis

As a sulfonamide derivative, this compound might undergo reactions typical for this class of compounds. This could include reactions at the sulfur atom or the nitrogen atoms of the sulfonamide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the fluoro, phenoxy, and sulfonamide groups would influence properties like solubility, melting point, and reactivity .

Future Directions

The future research directions for this compound could involve studying its potential antibacterial properties, given the known activity of sulfonamides. Additionally, its potential interactions with other biological systems could be explored .

Properties

IUPAC Name

3-(4-fluorophenoxy)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3S/c1-15-19(16,17)13-4-2-3-12(9-13)18-11-7-5-10(14)6-8-11/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVAPVHEPSDAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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